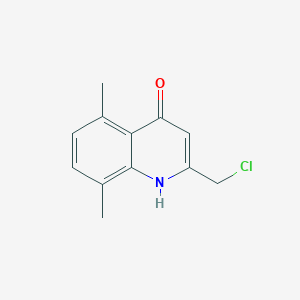

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one

CAS No.: 946755-49-3

Cat. No.: VC7822544

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946755-49-3 |

|---|---|

| Molecular Formula | C12H12ClNO |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 2-(chloromethyl)-5,8-dimethyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C12H12ClNO/c1-7-3-4-8(2)12-11(7)10(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) |

| Standard InChI Key | CMLVRHPZEYBTMX-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl |

| Canonical SMILES | CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl |

Introduction

Chemical Identity and Nomenclature

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one (CAS: 946755-49-3) is a heterocyclic organic compound with the molecular formula and a molecular weight of 221.68 g/mol . Its IUPAC name derives from the quinoline backbone, where:

-

A chloromethyl group (-CHCl) is attached to position 2.

-

Methyl groups (-CH) occupy positions 5 and 8.

-

A ketone (=O) is present at position 4, with the tautomeric hydrogen at the nitrogen (1H) .

The compound’s SMILES representation is , and its InChIKey is .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-(chloromethyl)-5,8-dimethylquinolin-4(1H)-one typically involves Friedländer quinoline synthesis or Conrad-Limpach cyclization, with modifications to introduce substituents. A representative method includes:

-

Cyclization: Reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in polyphosphoric acid (PPA) at 150°C to form the quinoline core .

-

Chloromethylation: Introducing the chloromethyl group via electrophilic substitution using chloromethylating agents like formaldehyde and HCl .

-

Methylation: Installing methyl groups at positions 5 and 8 using methyl iodide (MeI) in dimethylformamide (DMF) .

A detailed protocol from PubChem describes the reaction of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline with 2-pyridone in tetrahydrofuran (THF), followed by reflux and purification via column chromatography .

Optimization Strategies

Recent advances emphasize solvent-free conditions and microwave-assisted synthesis to improve yields (up to 82%) and reduce reaction times . For instance, polyphosphoric acid (PPA) catalyzes cyclization at 90°C without solvents, minimizing side products .

Physical and Chemical Properties

The compound’s planar quinoline system facilitates π-π stacking interactions, as observed in crystallographic studies of analogs . Weak intermolecular C–H···O hydrogen bonds further stabilize its solid-state structure .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl): Peaks at δ 2.33 (s, 3H, CH), 2.81 (s, 3H, CH), and 7.40–7.30 (m, aromatic H) .

-

NMR: Carbonyl (C=O) at δ 163.75 ppm, aromatic carbons between δ 119.0–151.8 ppm .

X-ray Crystallography

Single-crystal X-ray diffraction of the analog 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate reveals a dihedral angle of 81.03° between the quinoline and benzoate rings, with centroid–centroid distances of 3.68 Å for π-π interactions .

Reactivity and Functionalization

The chloromethyl group at position 2 serves as a versatile handle for further derivatization:

-

Nucleophilic Substitution: Reacts with amines or thiols to form secondary amines or sulfides .

-

Oxidation: Converts to a carbonyl group under strong oxidizing conditions .

-

Cross-Coupling: Participates in Suzuki-Miyaura couplings with aryl boronic acids .

Notably, the compound’s electron-deficient quinoline core enhances its susceptibility to electrophilic aromatic substitution at position 7 .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling |

| H311: Toxic in contact with skin | P280: Wear protective gloves/clothing |

| H331: Toxic if inhaled | P304+P340: Remove to fresh air |

| H341: Suspected of causing genetic defects | P405: Store locked up |

The compound is classified under UN 2811 (Toxic Solid, Organic) and requires storage at 2–8°C in a sealed container .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume